
1,4-Benzodioxan-6-carboxaldehyde
Overview
Description
1,4-Benzodioxan-6-carboxaldehyde is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is also known by other names such as 1,4-Benzodioxin-6-carboxaldehyde and 7-Formyl-1,4-benzodioxane . This compound is characterized by a benzodioxane ring structure with an aldehyde functional group at the 6th position. It is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .
Preparation Methods
1,4-Benzodioxan-6-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the ring-closure reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Benzodioxan-6-carboxaldehyde undergoes several types of chemical reactions, including:
Major products formed from these reactions include 1,4-Benzodioxan-6-carboxylic acid and 1,4-Benzodioxan-6-methanol .
Scientific Research Applications
Synthetic Applications
1,4-Benzodioxan-6-carboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Tetrahydroisoquinolinones : This compound is a building block for tetrahydroisoquinolinones, which are important in medicinal chemistry due to their diverse biological activities .
- Preparation of Benzofuran Analogues : It is used in creating benzofuran derivatives that act as potential inhibitors of cAMP-specific phosphodiesterase type IV, which is implicated in various diseases including asthma and depression .
- Dopamine Receptor Antagonists : The compound has been utilized as an intermediate in synthesizing novel Dopamine D3 and D4 receptor antagonists, which are being explored for their therapeutic potential in treating neurological disorders .
Study on Chalcone Analogues
A notable study investigated the synthesis of chalcone analogues derived from this compound. These analogues exhibited significant anti-tumor activity with reduced toxic side effects. The research highlighted the compound's role as a precursor in developing new anti-cancer agents .
Inhibitor Screening
Another study focused on screening this compound as a fragment for inhibitors of phosphodiesterase enzymes using enthalpy arrays and X-ray crystallography. This research demonstrated its potential utility in drug discovery processes aimed at targeting specific enzyme pathways .
Summary of Applications
The following table summarizes the key applications of this compound:
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for tetrahydroisoquinolinones and benzofuran analogues |
Pharmacological Research | Development of Dopamine D3 and D4 receptor antagonists |
Anticancer Research | Synthesis of chalcone analogues with anti-tumor properties |
Enzyme Inhibition Studies | Screening for phosphodiesterase inhibitors using structural biology methods |
Mechanism of Action
The mechanism of action of 1,4-Benzodioxan-6-carboxaldehyde depends on its specific application. For instance, when used as an intermediate in the synthesis of dopamine receptor antagonists, the compound’s derivatives interact with dopamine receptors in the brain, modulating neurotransmitter activity . The molecular targets and pathways involved include the dopamine D3 and D4 receptors, which play a role in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde can be compared with other similar compounds such as:
2,3-(Methylenedioxy)benzaldehyde: Similar in structure but with different reactivity and applications.
2-Benzofurancarboxaldehyde: Another heterocyclic aldehyde with distinct chemical properties and uses.
1,4-Benzodioxane-6-carboxylic acid: The oxidized form of this compound, used in different synthetic pathways.
The uniqueness of this compound lies in its specific ring structure and functional group positioning, which confer unique reactivity and versatility in synthetic applications .
Biological Activity
1,4-Benzodioxan-6-carboxaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its benzodioxane core structure, which is known for its versatility in medicinal chemistry. The compound serves as an important intermediate in the synthesis of various biologically active molecules, including dopamine receptor antagonists and phosphodiesterase inhibitors .
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of 1,4-benzodioxane exhibit notable anticancer properties. For instance, a study identified a benzodioxane bisamide, CCT251236, as an inhibitor of the HSF1 pathway, demonstrating significant growth inhibition in human ovarian carcinoma models . Another study highlighted the structure-activity relationship (SAR) of 2,3-dihydro-1,4-benzodioxin analogs with acetic acid substituents, revealing their anti-inflammatory effects and potential as therapeutic agents against cancer .
2. Neuroprotective Effects
The compound has shown promise as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A series of 1,4-benzodioxan-substituted chalcones demonstrated high selectivity and potency against MAO-B with IC50 values as low as 0.026 µM . These findings suggest that 1,4-benzodioxan derivatives could be developed into treatments for conditions such as Parkinson's disease.
3. Antimicrobial Properties
Various studies have reported the antimicrobial activity of benzodioxane derivatives. For example, compounds derived from this scaffold have exhibited significant activity against a range of bacterial strains, indicating their potential use as antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for functional group modifications to enhance biological activity. Notable synthetic routes include:
- Formation of Chalcone Derivatives : The reaction of this compound with various acetophenones has been explored to create chalcone derivatives with enhanced MAO-B inhibitory activities .
- Synthesis of Lignans : Benzodioxane scaffolds are integral to the synthesis of lignan natural products which possess a wide range of biological activities including antioxidant and anti-inflammatory effects .
Case Studies
Case Study 1: Anticancer Properties
In a study conducted by Vazquez et al., it was found that specific benzodioxane analogs demonstrated significant anti-inflammatory activity when acetic acid was positioned at the 6th carbon atom. This positioning was critical for maximizing therapeutic efficacy against inflammation associated with cancer .
Case Study 2: Neuroprotective Activity
A recent investigation into the neuroprotective effects of 1,4-benzodioxan derivatives revealed that certain compounds acted as reversible inhibitors of MAO-B. The most effective compound showed a selectivity index greater than 1538, indicating its potential for further development into neuroprotective therapies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1,4-Benzodioxan-6-carboxaldehyde derivatives, and how can reaction conditions be optimized?
A six-step synthesis protocol for analogs involves condensation, reduction, and amidation. For example, nitroethane condensation with the aldehyde followed by LiAlH₄ reduction yields amine intermediates . Optimization may include adjusting catalysts (e.g., Pd/C for hydrogenation) or reaction temperatures to improve yields. Characterization via IR, NMR, and HRMS is critical for structural validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular weights, while ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.7–6.8 ppm and methyl groups at δ 1.27 ppm) . IR spectroscopy verifies functional groups like carbonyl (C=O) stretches at ~1700 cm⁻¹ .
Q. What safety precautions are essential when handling this compound?
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (S24/25 safety code) . Store in airtight containers away from oxidizing agents. Degraded products may require specialized disposal via licensed waste management services .
Q. How can reaction intermediates be stabilized during multi-step syntheses involving this compound?
Intermediate stabilization often involves low-temperature storage (−20°C) and inert atmospheres (N₂/Ar) to prevent oxidation. For example, LiAlH₄ reduction steps require anhydrous conditions to avoid side reactions .
Q. What solvents and catalysts are compatible with this compound in condensation reactions?
Polar aprotic solvents (e.g., DMF, THF) are preferred for nitroethane condensations. Catalysts like Pd/C enhance hydrogenation efficiency in reduction steps .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound derivatives be achieved?
Chiral resolution methods include enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., cellulose-based columns). Diastereomeric salt formation with resolving agents like tartaric acid derivatives is also effective .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the benzodioxane ring?
The electron-donating dioxane oxygen directs electrophiles to the 6-position via resonance stabilization. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How do structural modifications (e.g., amidation, alkylation) impact the bioactivity of benzodioxane derivatives?
Amide analogs show enhanced antibacterial activity by targeting β-ketoacyl-ACP synthase III (FabH). Activity correlates with substituent electronegativity and steric bulk at the 6-position .
Q. What strategies mitigate data contradictions in spectroscopic or bioassay results for this compound?
Cross-validate conflicting data using orthogonal techniques (e.g., X-ray crystallography vs. NMR). Iterative analysis and peer review of spectral assignments reduce errors .
Q. Can computational models predict the stability of benzodioxane derivatives under varying pH or temperature conditions?
Molecular dynamics simulations and QSPR (Quantitative Structure-Property Relationship) models assess degradation pathways. For instance, protonation at the aldehyde group increases susceptibility to hydrolysis under acidic conditions .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXDPPQCVWXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952131 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-44-8 | |
Record name | 1,4-Benzodioxan-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29668-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 29668-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-ETHYLENEDIOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92TK3MD2XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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